molecular formula C6H4INO2 B041822 3-Iodoisonicotinic acid CAS No. 57842-10-1

3-Iodoisonicotinic acid

Cat. No. B041822
CAS RN: 57842-10-1
M. Wt: 249.01 g/mol
InChI Key: MJSNRTLYWDXHAQ-UHFFFAOYSA-N
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Description

3-Iodoisonicotinic Acid is an Antituberculotic. It is used on its own for the control of latent tuberculosis and in combination with other drugs for active TB. It works by inhibiting the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular formula of 3-Iodoisonicotinic acid is C6H4INO2. Its molecular weight is 249.01 .


Physical And Chemical Properties Analysis

3-Iodoisonicotinic acid is a yellow solid . It has a boiling point of 241-243°C . The storage temperature is ambient .

Scientific Research Applications

  • Radiotracers for Tuberculosis Diagnosis : 2-[123I and 124I]-iodoisonicotinic acid hydrazide show potential as radiotracers for tuberculosis diagnosis, particularly aiding in the differential diagnosis of intracranial masses and CNS tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).

  • Brain Scanning Agents : Iodine-131 labeled centrally acting drugs, including derivatives of 3-Iodoisonicotinic acid, show potential as brain scanning agents (Braun et al., 1977).

  • Chemistry of Iodination : Iodination of 5-hydroxypicolinic acid and 3-hydroxyisonicotinic acid leads to various iodinated derivatives, which are important for further chemical applications (Stolyarova et al., 1978).

  • Recyclable Hypervalent Iodine Reagents : 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, related to the iodination chemistry of 3-Iodoisonicotinic acid, serve as recyclable hypervalent iodine reagents with easy recovery from reaction mixtures, contributing to green chemistry (Yusubov et al., 2008).

  • Environmental Friendliness and Organic Synthesis : Polyvalent iodine compounds, which include derivatives of 3-Iodoisonicotinic acid, are noted for their useful oxidizing properties and environmental friendliness, making them a popular choice for organic synthesis and catalytic applications (Zhdankin & Stang, 2008).

Safety And Hazards

Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNRTLYWDXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347233
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoisonicotinic acid

CAS RN

57842-10-1
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Water was added to 3.20 g of sodium hydroxide to make 30 ml of aqueous solution in total. To the solution, 5.83 g of 3-iodo-isonicotinic acid methyl ester (U.S. Pat. No. 6,277,871B1, O'Conner et al.) was added. The mixture solution was stirred while heating at 60° C. for three hours. The reaction mixture was cooled in ice, to which concentrated hydrochloric acid was added to adjust pH to 2-3. Precipitates were collected by filtration and dried under reduced pressure to give 5.21 g of 3-iodo-isonicotinic acid.
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GB BACHMAN, RS Barker - The Journal of Organic Chemistry, 1949 - ACS Publications
… Condensation of p-anisidine with 3iodoisonicotinic acid (VI), obtained by the diazotization of … (76%)of yellowish 3iodoisonicotinic acid,mp 240-241. The aqueous filtrate was saturated …
Number of citations: 25 pubs.acs.org
D Evans, KS Hallwood, CH Cashin… - Journal of Medicinal …, 1967 - ACS Publications
… forcing Ullmanntype conditionswhen 3-iodoisonicotinic acid was used. An alternative route was used to prepare 4-anilino-, 4- (2,3-dimethylanilino)-, and 4-(m-methoxyanilino)nicotinic …
Number of citations: 15 pubs.acs.org
X Lai - 2005 - search.proquest.com
The objective of this research was to explore the versatility of the biaryl pharmacophore in the discovery of novel high affinity ligands for probing the proteins of the endocannabinoid …
Number of citations: 1 search.proquest.com
J Lazaar, AS Rebstock, F Mongin, A Godard, F Trécourt… - Tetrahedron, 2002 - Elsevier
Directed lithiation of unprotected pyridinecarboxylic acids: syntheses of halo derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 36 www.sciencedirect.com
KM Khan, ZS Saify, STA Shah, M Ahmed… - …, 2002 - thieme-connect.com
Thirteen pyridlne-3-carboxylic acid salt derivatives with various substituted phen-acyl residues were prepared and their cytotoxicity, antibacterial and antifungal activities tested. …
Number of citations: 8 www.thieme-connect.com

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